molecular formula C25H21ClN4O3 B11989217 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11989217
M. Wt: 460.9 g/mol
InChI Key: NCRZRICXHGQMJQ-JFLMPSFJSA-N
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Description

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorobenzyl group, and a methoxyphenyl group. Its molecular formula is C26H23ClN4O3, and it has a molecular weight of approximately 490.95 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reactions to form the final product. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is not well-documented. its structure suggests that it could interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H21ClN4O3

Molecular Weight

460.9 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H21ClN4O3/c1-32-20-10-6-17(7-11-20)15-27-30-25(31)24-14-23(28-29-24)18-8-12-21(13-9-18)33-16-19-4-2-3-5-22(19)26/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-15+

InChI Key

NCRZRICXHGQMJQ-JFLMPSFJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Origin of Product

United States

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